![molecular formula C31H48F3O3P2RhS- B159928 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-77-6](/img/structure/B159928.png)

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

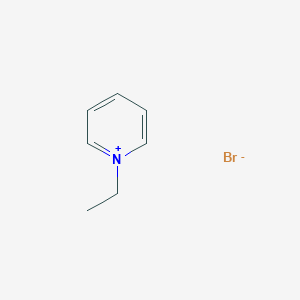

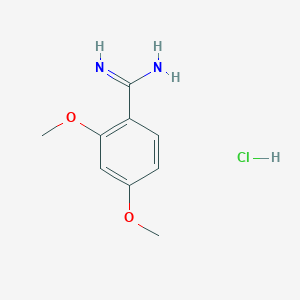

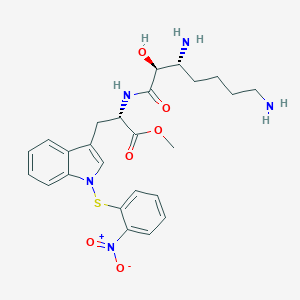

This compound is a chiral catalyst with the molecular formula C31H48F3O3P2RhS . It appears as a red to orange powder and is consistent with its structure as per 19F-NMR .

Molecular Structure Analysis

The molecular structure of this compound is consistent with its IUPAC name and SMILES string . The specific optical rotation is +40° to +50° (20°C, 589 nm) (c=1 in methanol) .Chemical Reactions Analysis

This compound is used as a ligand in rhodium catalyzed asymmetric hydrogenation of 2-methylenesuccinamic acid . It also plays a role in cobalt-catalyzed asymmetric hydrogenation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 660.36 g/mol . It appears as a red to orange powder and has a specific optical rotation of +40° to +50° (20°C, 589 nm) (c=1 in methanol) .Scientific Research Applications

Catalytic Activity in Synthesis

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is primarily utilized for its catalytic properties in various chemical syntheses. Rhodium(I) complexes containing diolefin ligands like cyclooctadiene are known for their role in the catalytic hydrogenation and hydrosilylation of different organic compounds. These complexes demonstrate significant catalytic activity and are crucial in the synthesis of various chemicals and intermediates in organic chemistry (Cadierno et al., 2010).

Asymmetric Hydrogenation

The compound has been extensively studied for its use in asymmetric hydrogenation reactions. Asymmetric hydrogenation is a key process in the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. Studies have shown that rhodium complexes with ligands like 1,2-bis(phospholano)benzene are highly efficient in catalyzing the asymmetric hydrogenation of various substrates, leading to high enantioselectivity in the resulting products (Burk et al., 1993).

Transition Metal Complexes

This chemical is also significant in the synthesis and study of transition metal complexes. Rhodium complexes, for instance, are studied for their structural characteristics and their role in the mechanistic pathways of reactions like asymmetric hydrogenation. The insights gained from these studies are invaluable for developing new catalysts and improving reaction efficiencies (Imamoto et al., 2012).

Novel Ligand Synthesis

In addition to its role in catalysis, this compound is used in the development of novel ligands for transition metal catalysis. The synthesis of new ligands based on the phospholano moiety can lead to advancements in various catalytic processes, including hydrogenation and hydroformylation reactions (Benincori et al., 2005).

Homogeneous Hydrogenation

The compound finds application in homogeneous hydrogenation reactions as well. These reactions are pivotal in the chemical industry for the reduction of unsaturated compounds. Rhodium complexes containing 1,2-bis(phospholano)benzene ligands are known for their efficiency and reusability in these processes (Uehara & Bailar, 1982).

Pharmaceutical Applications

While the direct use of this compound in pharmaceuticals is not evident, its role in the synthesis of chiral pharmaceutical ingredients is significant. The enantioselective synthesis facilitated by rhodium complexes with ligands like 1,2-bis(phospholano)benzene is crucial in developing active pharmaceutical ingredients (Imamoto et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound, also known as (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate, is to act as a chiral ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the compound forms a Duphos-Rhodium metal complex .

Mode of Action

The compound interacts with its targets by forming a metal complex with Rhodium . This complex is used as a catalyst in asymmetric hydrogenation reactions . Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a double bond or triple bond in a molecule that has the same group on each end of the bond, but with one of the groups being a better leaving group.

Biochemical Pathways

The compound affects the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of chiral molecules, which are molecules that have a non-superimposable mirror image. The downstream effects of this pathway include the production of chiral molecules with high yield and high enantioselectivity .

Result of Action

The result of the compound’s action is the production of chiral molecules via asymmetric hydrogenation . These chiral molecules are important in many areas of science, including pharmaceuticals, where they are often key components of drugs.

properties

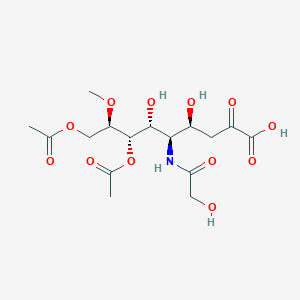

| { "Design of the Synthesis Pathway": "The synthesis of 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the reaction of 1,5-cyclooctadiene with (2R,5R)-2,5-diethylphospholane to form 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene. This intermediate is then reacted with RhCl(PPh3)3 to form the final product, which is purified by precipitation with trifluoromethanesulfonic acid.", "Starting Materials": [ "1,5-cyclooctadiene", "(2R,5R)-2,5-diethylphospholane", "RhCl(PPh3)3", "trifluoromethanesulfonic acid" ], "Reaction": [ "1. 1,5-cyclooctadiene is reacted with (2R,5R)-2,5-diethylphospholane in the presence of a suitable solvent and catalyst to form 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene.", "2. RhCl(PPh3)3 is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for complexation of the rhodium(I) ion with the ligand.", "3. The product is then precipitated with trifluoromethanesulfonic acid, filtered, and washed with a suitable solvent to remove any impurities." ] } | |

CAS RN |

136705-77-6 |

Molecular Formula |

C31H48F3O3P2RhS- |

Molecular Weight |

722.6 g/mol |

IUPAC Name |

cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate |

InChI |

InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t17-,18-,19-,20-;;;/m1.../s1 |

InChI Key |

XGPXBCKGQLCHDW-QFNVKMGQSA-M |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |

SMILES |

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

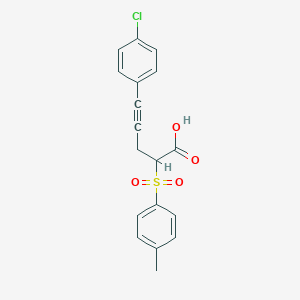

![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)

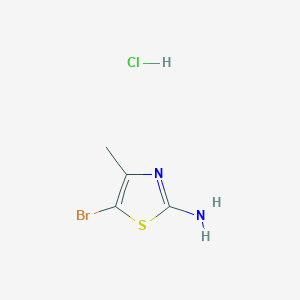

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)